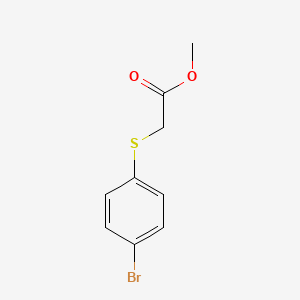
methyl 2-((4-bromophenyl)thio)acetate
カタログ番号 B8731807
分子量: 261.14 g/mol
InChIキー: WVYLZGUDDQAQFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08022205B2
Procedure details


4-Bromo-phenylamine (172 mg) was dissolved in 1M−HCl aqueous solution (2 ml), and sodium nitrite (82.8 mg) was added at 0° C. After stirring at 0° C. for 30 minutes, a methanol solution of mercaptoacetic acid methyl ester (127 mg) was added, and saturated sodium hydrogencarbonate aqueous solution was further added, to adjust the pH to 5. After stirring at room temperature for 1 hour, stirring was further carried out at 60° C. for 2 hours. This was extracted with ethyl acetate (10 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (hexane/ethyl acetate=20/1), to obtain (4-bromo-phenylsulfanyl)-acetic acid methyl ester as a crude product. This was further stirred in 10 ml of methanol and 5M-NaOH aqueous solution at room temperature for 1 hour. After the water vessel was washed with ethyl acetate (30 ml), 1M−HCl aqueous solution was added to adjust the pH to 3. This was extracted with ethyl acetate (30 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, to obtain the desired compound as a crude product (151 mg, 62%).






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[CH3:13][O:14][C:15](=[O:18])[CH2:16][SH:17].C(=O)([O-])O.[Na+]>Cl.CO>[CH3:13][O:14][C:15](=[O:18])[CH2:16][S:17][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
172 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
82.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
127 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(CS)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was further carried out at 60° C. for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This was extracted with ethyl acetate (10 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the sodium sulfate was filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified by silica gel column chromatography (hexane/ethyl acetate=20/1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CSC1=CC=C(C=C1)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
